Tyrphostin 51 vs. AG-1478: Moderate Potency Enables Pathway Dissection vs. Complete EGFR Ablation
Tyrphostin 51 (IC50 = 0.8 μM) is approximately 267-fold less potent than AG-1478 (IC50 = 3 nM) in biochemical EGFR kinase assays . This potency differential has direct implications for experimental design: AG-1478 achieves near-complete EGFR blockade at nanomolar concentrations, whereas Tyrphostin 51 permits graded, titratable inhibition of EGFR activity across a broader concentration range (0.1–10 μM) [1]. In cellular assays, AG-1478 inhibits EGF-induced mitogenesis in BaF/ERX cells with an IC50 of 0.07 μM, whereas Tyrphostin 51 induces apoptosis in luteinized granulosa cells at concentrations between 10–100 μM [2]. This potency window makes Tyrphostin 51 better suited for studies investigating partial pathway attenuation, feedback signaling, or dose-response relationships where complete target ablation would mask nuanced cellular behaviors.
| Evidence Dimension | EGFR kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.8 μM (800 nM) |
| Comparator Or Baseline | AG-1478: IC50 = 3 nM |
| Quantified Difference | 267-fold lower potency |
| Conditions | In vitro EGFR tyrosine kinase assay |
Why This Matters
Investigators requiring complete EGFR ablation should select AG-1478; those seeking to modulate EGFR activity without complete suppression to study adaptive responses should procure Tyrphostin 51.
- [1] Fry, D. W., Kraker, A. J., McMichael, A., Ambroso, L. A., Nelson, J. M., Leopold, W. R., ... & Bridges, A. J. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265(5175), 1093-1095. View Source
- [2] Khan, S. M., Oliver, R. H., & Yeh, J. (2005). Epidermal growth factor receptor inhibition by tyrphostin 51 induces apoptosis in luteinized granulosa cells. The Journal of Clinical Endocrinology & Metabolism, 90(1), 469-473. View Source
